1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N-methyl-, oxalate
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Description
1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N-methyl-, oxalate is a useful research compound. Its molecular formula is C20H29N3O9 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
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Biological Activity
1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N-methyl-, oxalate, a complex organic compound, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazineacetamide moiety, which contributes to its biological effects. Its molecular formula is C19H26N2O5 with a molecular weight of approximately 362.43 g/mol. The oxalate salt form indicates potential solubility and bioavailability characteristics that may enhance its pharmacological efficacy.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₆N₂O₅ |
Molecular Weight | 362.43 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Antioxidant Activity
Research indicates that compounds similar to 1-Piperazineacetamide exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes or inhibiting vital metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at Kyoto University, the antimicrobial effects of 1-Piperazineacetamide derivatives were evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as a therapeutic agent against bacterial infections .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table 2: Summary of Biological Activities
Activity | Assay Type | Result |
---|---|---|
Antioxidant | DPPH Scavenging | IC₅₀ = 20 µg/mL |
Antimicrobial | MIC Assay | MIC = 32 µg/mL (E. coli) |
Anti-inflammatory | Cytokine Assay | Inhibition of TNF-α |
The biological activities of 1-Piperazineacetamide are thought to be mediated through several mechanisms:
- Free Radical Scavenging : The hydroxyl groups present in the structure can donate electrons to free radicals, thus neutralizing them.
- Membrane Disruption : The lipophilic nature allows the compound to integrate into microbial membranes, leading to cell lysis.
- Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, the compound reduces cytokine production.
Properties
CAS No. |
58493-17-7 |
---|---|
Molecular Formula |
C20H29N3O9 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]-N-methylacetamide;oxalic acid |
InChI |
InChI=1S/C18H27N3O5.C2H2O4/c1-19-16(22)12-20-6-8-21(9-7-20)17(23)5-4-13-10-14(25-2)18(24)15(11-13)26-3;3-1(4)2(5)6/h10-11,24H,4-9,12H2,1-3H3,(H,19,22);(H,3,4)(H,5,6) |
InChI Key |
HDDMSBWZPPXWTE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1CCN(CC1)C(=O)CCC2=CC(=C(C(=C2)OC)O)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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